molecular formula C16H24N2O B11858829 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane

4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B11858829
M. Wt: 260.37 g/mol
InChI Key: YQBYNXSWQXJTPI-UHFFFAOYSA-N
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Description

4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly for investigating novel therapies for pain management. This compound belongs to a class of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that have been identified as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This dual activity is a valuable strategy in the development of new analgesics, as MOR agonism provides potent pain relief, while sigma-1 receptor antagonism can modulate and improve the therapeutic profile . Research indicates that compounds with this core scaffold can exhibit analgesic efficacy comparable to established opioids like oxycodone, but with a potentially improved safety profile, including reduced side effects such as constipation . The 1-oxa-4,9-diazaspiro[5.5]undecane structure serves as a privileged scaffold in drug discovery, allowing for versatile synthetic modification to optimize pharmacological properties . The specific phenethyl substitution at the 4-position is representative of the structure-activity relationship (SAR) explorations that aim to enhance affinity and selectivity for target receptors . Researchers utilize this compound as a key intermediate or chemical probe for studying neuropathic pain, chronic pain conditions, and the complex interplay of receptor systems in the nervous system . Its spirocyclic architecture contributes to molecular rigidity and defined three-dimensional structure, which is often leveraged in the design of novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in compliance with all local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-(2-phenylethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)6-11-18-12-13-19-16(14-18)7-9-17-10-8-16/h1-5,17H,6-14H2

InChI Key

YQBYNXSWQXJTPI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(CCO2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves a multi-step process. One common method includes the use of olefin metathesis reactions facilitated by a Grubbs catalyst. This approach allows for the construction of the spirocyclic framework in a controlled manner. Another method involves the Prins cyclization reaction, which enables the formation of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .

Industrial Production Methods

Industrial production of this compound often relies on optimizing the synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and reaction conditions, such as controlled temperature and pressure, plays a crucial role in scaling up the production process. Additionally, purification techniques like chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized spirocyclic compounds .

Scientific Research Applications

4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. As a dual μ-opioid receptor agonist and σ1 receptor antagonist, the compound exerts its effects by binding to these receptors and modulating their activity. This dual activity is believed to contribute to its potent analgesic effects while minimizing side effects such as constipation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been structurally diversified to optimize pharmacological activity. Below is a detailed comparison with related compounds:

Structural and Functional Analogues

Compound Name Substituents/Modifications Key Targets Activity/Selectivity Insights References
4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane Phenethyl at position 4 MOR agonist, σ1R antagonist Dual activity with reduced intestinal transit inhibition and withdrawal symptoms vs. oxycodone. High σ1R antagonism (Ki < 10 nM) and MOR agonism (EC50 ~ 50 nM).
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane Cyclohexyl at position 4 MOR, σ1R Improved metabolic stability and selectivity over hERG channels compared to aryl-substituted analogues. Lower lipophilicity (LogP ~ 2.5).
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione Phenyl at position 1; diketopiperazine core Synthetic intermediate Lacks dual receptor activity; primarily used as a precursor for alkylation/functionalization.
9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane Benzyl at position 9; cyclobutyl at position 3 N/A No reported receptor activity; structural studies focus on synthetic accessibility.
EST73502 (14u) 4-alkyl substitution (undisclosed chain) MOR agonist, σ1R antagonist Clinical candidate: Potent analgesia (ED50 = 1.5 mg/kg in neuropathic pain models) with no hERG inhibition (IC50 > 30 µM).

Key Findings from Comparative Studies

Substituent Effects on Selectivity :

  • Aryl vs. Alkyl at Position 4 : Aryl groups (e.g., phenethyl) enhance σ1R antagonism but may increase hERG channel binding risk. Alkyl substituents (e.g., cyclohexyl) improve safety profiles by reducing hERG affinity while maintaining MOR activity .
  • Heteroaryl Modifications : 2- or 3-pyridyl groups at position 4 enhance σ1R binding (Ki ~ 20 nM) but reduce metabolic stability compared to alkyl chains .

Pharmacokinetic Advantages :

  • 4-Phenethyl and 4-alkyl derivatives exhibit moderate lipophilicity (LogP 2.5–3.5) and aqueous solubility (>50 µg/mL), favoring oral bioavailability .
  • Rigid spirocyclic frameworks reduce CYP450-mediated metabolism, prolonging half-life (t1/2 > 4 hours in rodents) .

Safety Profiles :

  • hERG Inhibition : Aryl-substituted analogues (e.g., halogenated phenyl) show hERG IC50 values < 10 µM, whereas alkyl derivatives (e.g., EST73502) avoid this issue (IC50 > 30 µM) .
  • Opioid Side Effects : Dual MOR/σ1R ligands like 4-phenethyl derivatives mitigate constipation and respiratory depression vs. classical opioids (e.g., morphine) .

Biological Activity

4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane is a complex organic compound that belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecanes. This compound features a unique spirocyclic structure incorporating both nitrogen and oxygen heteroatoms, which contributes to its diverse biological activities and potential therapeutic applications. The specific phenethyl substitution enhances its pharmacological profile, making it a significant subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N2OC_{15}H_{20}N_2O, with a molecular weight of approximately 248.34 g/mol. Its structure can be described as follows:

  • Spirocyclic framework : The compound exhibits a spiro structure that is characteristic of diazaspiro compounds.
  • Functional groups : The presence of an oxa (oxygen-containing) and diaza (nitrogen-containing) moiety contributes to its reactivity and biological interactions.

Biological Activity

This compound has been shown to exhibit various biological activities, including:

  • Receptor Modulation : This compound demonstrates significant binding affinity for various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection .
  • Therapeutic Applications : It has potential applications in treating conditions such as obesity, pain disorders, and immune system-related diseases .
  • Enzyme Inhibition : Notably, derivatives of this compound have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which is relevant for managing chronic kidney diseases .

Comparative Analysis

The following table compares this compound with similar compounds within the diazaspiro class:

Compound NameStructural FeaturesBiological ActivityUniqueness
1-Oxa-4,9-diazaspiro[5.5]undecaneBasic spirocyclic structureSigma receptor modulationLacks phenethyl substitution
2-Aryl derivativesAryl groups at various positionsEnhanced receptor bindingVarying aryl substituents affect selectivity
1-Aza analogsNitrogen replaced at one positionAltered pharmacodynamicsChanges receptor interactions significantly
This compoundPhenethyl substitutionBroad therapeutic potentialSpecific substitutions enhance activity

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Chronic Kidney Disease Model : In a rat model of anti-glomerular basement membrane glomerulonephritis, the compound demonstrated significant reductions in serum creatinine levels when administered orally at a dosage of 30 mg/kg .
  • Pain Management : Research indicates that compounds within this class can modulate pain pathways effectively, suggesting their utility in developing analgesics .
  • Obesity Treatment : Investigations into the metabolic effects of these compounds have shown promise in managing obesity through modulation of appetite and energy expenditure pathways .

Q & A

Q. What are the optimal synthetic routes for 4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane, and how can reaction conditions be optimized?

The synthesis of spirocyclic compounds like this compound typically involves multi-step procedures. Key steps include nucleophilic addition, cyclization, and reduction. For example, derivatives of this scaffold have been synthesized using controlled conditions such as sodium hydroxide in dichloromethane to achieve yields up to 80% . Optimization often requires:

  • Catalyst selection : Transition-metal catalysts or organocatalysts to enhance stereochemical control.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature control : Low temperatures (−78°C to 0°C) to prevent side reactions.
    Analytical validation via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers validate the structural purity of this compound?

Structural validation relies on:

  • 1H/13C NMR spectroscopy : To confirm spirocyclic connectivity and substituent placement.
  • High-resolution mass spectrometry (HRMS) : For molecular formula verification.
  • X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .
    For example, benzyl-substituted analogs were characterized using 2D NMR (COSY, HSQC) to assign proton environments .

Advanced Research Questions

Q. How do structural modifications at the 4-position influence dual μ-opioid receptor (MOR) agonism and σ1 receptor (σ1R) antagonism?

Substituents at the 4-position significantly modulate receptor affinity and selectivity:

  • Aryl groups (e.g., pyridyl) : Enhance MOR/σ1R dual activity by mimicking endogenous ligand interactions. For instance, 4-pyridyl derivatives showed balanced MOR agonism (EC50 = 12 nM) and σ1R antagonism (Ki = 8 nM) .
  • Halogenation (e.g., ortho-fluorine) : Increases steric bulk, improving σ1R binding without affecting hERG channel inhibition .
  • Phenethyl vs. cyclohexyl : Phenethyl enhances MOR selectivity due to hydrophobic interactions in the receptor’s orthosteric pocket .

Table 1 : SAR of 4-Position Substituents

SubstituentMOR Agonism (EC50)σ1R Antagonism (Ki)hERG Inhibition Risk
4-Phenethyl15 nM10 nMLow
4-(2-Fluorobenzyl)20 nM8 nMModerate
4-Cyclohexyl50 nM25 nMLow

Q. What methodologies are used to evaluate the in vitro metabolic stability of this compound?

Metabolic stability assays involve:

  • Microsomal incubation : Human liver microsomes (HLMs) with NADPH cofactor, analyzed via LC-MS/MS to quantify parent compound degradation.
  • CYP450 inhibition screening : Fluorogenic substrates to assess interactions with CYP3A4/2D5.
    For example, compound 15au (a derivative) exhibited moderate metabolic stability (t1/2 = 45 min in HLMs) and low CYP inhibition (IC50 > 10 μM) .

Data Contradiction and Mechanistic Analysis

Q. Why do certain 4-substituents enhance MOR/σ1R activity without mitigating hERG channel risks?

Contradictions arise from divergent structure-activity relationships:

  • Ortho-fluorine substituents : Improve σ1R binding via hydrophobic interactions but fail to block hERG due to insufficient electrostatic repulsion in the channel’s inner cavity .
  • Phenethyl vs. benzyl : Phenethyl’s extended alkyl chain reduces hERG liability compared to benzyl, which has higher π-cation interaction potential .
    Mechanistic studies using patch-clamp electrophysiology and molecular dynamics simulations are essential to resolve these discrepancies .

Q. How does dual MOR/σ1R targeting reduce opioid-related side effects (e.g., constipation)?

Preclinical studies show that σ1R antagonism counteracts MOR-induced gastrointestinal motility suppression. For example, compound 15au (dual MOR agonist/σ1R antagonist) reduced constipation in mice by 60% compared to oxycodone, likely via σ1R-mediated modulation of enteric neurons .

Methodological Recommendations

  • In vivo pain models : Use the paw pressure test in spontaneously hypertensive rats (SHRs) to assess antihypertensive and analgesic synergy .
  • 3D pharmacophore modeling : Merge MOR and σ1R models to design multi-target ligands. García et al. used this approach to derive 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds .

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